(S)-3-Aminopiperidin-Dihydrochlorid

Übersicht

Beschreibung

(S)-3-Aminopiperidine dihydrochloride, also known as (S)-3-Aminopiperidine dihydrochloride, is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-3-Aminopiperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Aminopiperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologische und pharmakokinetische Profile

Die Stickstoffatomstellen in der Verbindung dienen als Wasserstoffbrücken-Donoren/Akzeptoren und stimmen so die Wechselwirkungen mit Rezeptoren ab sowie erhöhen die Wasserlöslichkeit und Bioverfügbarkeit .

Anti-mikrobielle Aktivität

Obwohl nicht direkt mit (S)-3-Aminopiperidin-Dihydrochlorid zusammenhängend, ist es erwähnenswert, dass andere Dihydrochlorid-Verbindungen wie Octenidin-Dihydrochlorid eine antimikrobielle Aktivität gegen Biofilme gezeigt haben, die von verschiedenen Krankheitserregern gebildet werden . Dies deutet darauf hin, dass this compound möglicherweise ähnliche Anwendungen haben könnte.

Biologische Aktivität

(S)-3-Aminopiperidine dihydrochloride is a chiral amine with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This compound has garnered attention due to its biological activity, especially in the context of cancer treatment and metabolic disorders. This article provides a comprehensive overview of the biological activity associated with (S)-3-aminopiperidine dihydrochloride, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

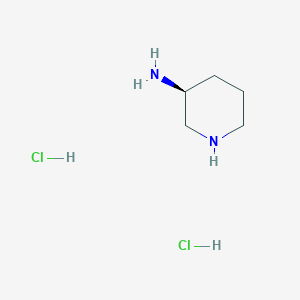

(S)-3-Aminopiperidine dihydrochloride has the following chemical structure:

- Chemical Formula : C₅H₁₂Cl₂N₂

- Molecular Weight : 164.06 g/mol

The presence of the piperidine ring and amino group contributes to its biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds.

Research indicates that (S)-3-aminopiperidine dihydrochloride exhibits multiple mechanisms through which it exerts its biological effects:

- Inhibition of DNA Synthesis : One proposed mechanism involves the inhibition of enzymes critical for DNA replication, such as benzoate, which may hinder cellular proliferation in cancer cells.

- Antiangiogenic Properties : The compound has shown potential in inhibiting angiogenesis, thereby restricting the formation of new blood vessels that tumors require for growth.

- Reduction of Inflammatory Markers : Studies suggest that (S)-3-aminopiperidine can decrease the expression of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and cancer cell survival.

Biological Activity in Cancer Research

Numerous studies have evaluated the anticancer properties of (S)-3-aminopiperidine dihydrochloride across different cancer cell lines:

| Cancer Type | Cell Line | Effect Observed |

|---|---|---|

| Prostate Cancer | LNCaP | Inhibition of cell growth |

| Leukemia | HL-60 | Induction of apoptosis |

| Multiple Myeloma | RPMI-8226 | Growth inhibition |

These findings suggest that (S)-3-aminopiperidine dihydrochloride may serve as a lead compound for developing novel anticancer therapies.

Case Studies and Research Findings

- Prostate Cancer Study : A study demonstrated that (S)-3-aminopiperidine dihydrochloride significantly inhibited the growth of LNCaP prostate cancer cells. The mechanism was linked to its ability to disrupt DNA synthesis pathways.

- Leukemia Research : In another investigation involving HL-60 leukemia cells, treatment with (S)-3-aminopiperidine led to increased apoptosis rates, indicating its potential as a therapeutic agent against hematological malignancies.

- Antiangiogenic Activity : A recent study highlighted the antiangiogenic effects of (S)-3-aminopiperidine, suggesting that it could impede tumor growth by limiting vascularization.

Synthesis and Derivatives

The synthesis of (S)-3-aminopiperidine dihydrochloride typically involves chiral resolution techniques or asymmetric synthesis methods to obtain high yields and purity. Various derivatives have been explored for enhanced biological activity, particularly those targeting specific enzymes involved in metabolic pathways.

Eigenschaften

IUPAC Name |

(3S)-piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPNYXIOFZLNKW-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584854 | |

| Record name | (3S)-Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334618-07-4 | |

| Record name | (3S)-Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 334618-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper [] outlines a novel method for preparing enantiomerically pure (S)-3-Aminopiperidine dihydrochloride. This is significant because obtaining a single enantiomer of a chiral molecule like 3-Aminopiperidine can be crucial for pharmaceutical applications. Different enantiomers can have different biological activities, and in some cases, one enantiomer may have undesirable side effects. The described method utilizes a chiral auxiliary, (S)-tert-butanesulfinyl amide, to control the stereochemistry of the product during synthesis, leading to the desired (S)-enantiomer with high purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.